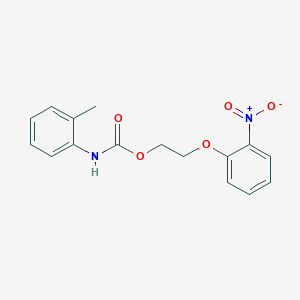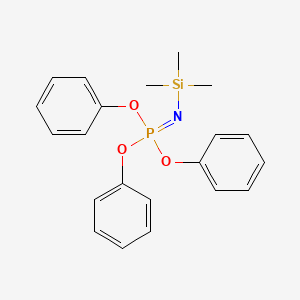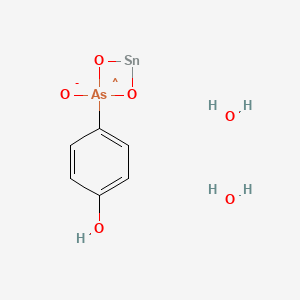
CID 78065350
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78065350” is a chemical entity that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 78065350 involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The industrial production process is designed to be efficient and cost-effective, while maintaining the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
CID 78065350 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound, which interact with reagents under controlled conditions.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation. For example, oxidation reactions may be carried out using hydrogen peroxide or potassium permanganate, while reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions used
Wissenschaftliche Forschungsanwendungen
CID 78065350 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: this compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Wirkmechanismus
The mechanism of action of CID 78065350 involves its interaction with specific molecular targets within biological systems. These targets can include enzymes, receptors, and other proteins that play a crucial role in cellular processes. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
CID 78065350 can be compared with other similar compounds to highlight its unique properties. Some of the similar compounds include:
CID 71298057: Known for its distinct reactivity and applications in organic synthesis.
CID 17442: Studied for its biological interactions and potential therapeutic effects.
CID 51634: Utilized in various industrial processes due to its chemical stability and reactivity.
The uniqueness of this compound lies in its specific structure and the range of reactions it can undergo, making it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C6H9AsO6Sn- |
|---|---|
Molekulargewicht |
370.76 g/mol |
InChI |
InChI=1S/C6H5AsO4.2H2O.Sn/c8-6-3-1-5(2-4-6)7(9,10)11;;;/h1-4,8H;2*1H2;/q-3;;;+2 |
InChI-Schlüssel |
REHHKSYBVCHKRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)[As]2(O[Sn]O2)[O-].O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


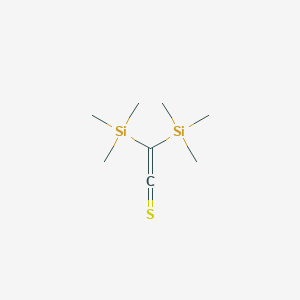
![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)
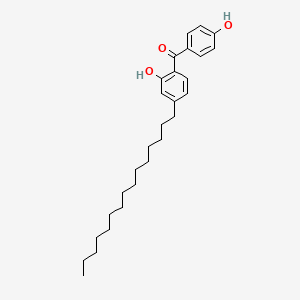
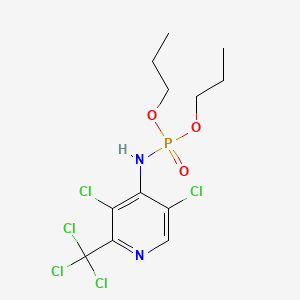
![N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14515015.png)

![1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B14515023.png)
![{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid](/img/structure/B14515025.png)
![Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)
![3,7-dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one](/img/structure/B14515041.png)

